molecular formula C24H20BrNO B5211206 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide

2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide

Cat. No. B5211206
M. Wt: 418.3 g/mol
InChI Key: NJXGVMILTMQQFM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide, also known as BIQ, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium compound that has a similar structure to acetylcholine, a neurotransmitter in the nervous system. BIQ has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine and science.

Mechanism of Action

2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide acts as a competitive inhibitor of acetylcholine binding to its receptors in the nervous system. It binds to the acetylcholine binding site on the receptor, preventing acetylcholine from binding and activating the receptor. This results in a decrease in the activity of the nervous system and muscle contraction.
Biochemical and Physiological Effects:
2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance the activity of the nervous system. 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide has also been shown to inhibit the activity of voltage-gated calcium channels, which can lead to a decrease in the release of neurotransmitters from nerve terminals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide in lab experiments is its high selectivity for acetylcholine receptors. It has been shown to have little or no effect on other types of neurotransmitter receptors, which can make it a useful tool for studying the function of acetylcholine in the nervous system. However, one limitation of using 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide is its relatively low potency compared to other acetylcholine receptor antagonists. This can make it difficult to achieve complete inhibition of acetylcholine binding in some experiments.

Future Directions

There are several future directions for research on 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide. One area of interest is the development of more potent and selective acetylcholine receptor antagonists based on the structure of 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide. Another area of interest is the investigation of the potential therapeutic applications of 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide in the treatment of diseases such as Alzheimer's disease and myasthenia gravis, which are characterized by dysfunction of the cholinergic system. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide and its effects on the nervous system and other physiological systems.

Synthesis Methods

2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide can be synthesized through a multistep process that involves the reaction of 2-bromoethylamine with isoquinoline, followed by the reaction of the resulting compound with 4-biphenylcarboxaldehyde. The final product is obtained through the reaction of the intermediate compound with methyl magnesium bromide and subsequent quaternization with methyl iodide.

Scientific Research Applications

2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide has been used in various scientific research applications, including as a fluorescent probe for studying the binding of acetylcholine to its receptors in the nervous system. It has also been used as a tool for investigating the role of acetylcholine in muscle contraction and for studying the effects of acetylcholine on smooth muscle cells. Additionally, 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide has been used in studies on the regulation of ion channels and the function of neurotransmitter transporters.

properties

IUPAC Name

2-isoquinolin-2-ium-2-yl-1-(4-phenylphenyl)propan-1-one;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20NO.BrH/c1-18(25-16-15-20-9-5-6-10-23(20)17-25)24(26)22-13-11-21(12-14-22)19-7-3-2-4-8-19;/h2-18H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXGVMILTMQQFM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[N+]3=CC4=CC=CC=C4C=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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